N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12(2)16(22)19-13-5-7-14(8-6-13)25(23,24)18-10-11-20-15(21)4-3-9-17-20/h3-9,12,18H,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGWHEGUHUMQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Keto Acid Derivatives
The pyridazinone ring is classically synthesized via cyclocondensation of γ-keto acids with hydrazine hydrate. For example:
- Formation of 4-oxobutanoic acid : Reaction of succinic anhydride with 2-fluoroanisole in the presence of AlCl3 yields 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (78% yield).
- Cyclization with hydrazine : Heating the γ-keto acid with hydrazine hydrate in ethanol produces 6-substituted-4,5-dihydro-3(2H)-pyridazinone (58% yield).
Adaptation for Target Compound :
- Substitute 2-fluoroanisole with an ethylamine-containing precursor to install the ethyl side chain.
- Post-cyclization oxidation (e.g., using DDQ or MnO2) converts dihydropyridazinone to the fully aromatic 6-oxopyridazin-1(6H)-yl derivative.
Functionalization of the Pyridazinone Nitrogen
Alkylation at N-1 Position
The pyridazinone nitrogen is alkylated to introduce the ethyl sulfamoyl linker.
- Reagents : 2-Bromoethylamine hydrobromide, K2CO3, acetone.
- Conditions : Reflux for 12–24 h, yielding 1-(2-aminoethyl)-6-oxo-1,6-dihydropyridazine (∼65% yield).
Key Consideration :
Regioselectivity is ensured by deprotonating the pyridazinone with a mild base (e.g., K2CO3) to favor N-1 alkylation over O-alkylation.
Synthesis of the Isobutyramide-Substituted Phenyl Ring
Nitration and Reduction
- Nitration : 4-Nitrobenzoyl chloride is reacted with isobutylamine to form N-(4-nitrobenzoyl)isobutylamide (85% yield).
- Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to amine, yielding 4-aminophenyl isobutyramide (92% yield).
Sulfamation
The amine is converted to sulfamoyl chloride for subsequent coupling:
- Sulfonation : Treatment with chlorosulfonic acid (ClSO3H) at 0–5°C forms 4-(chlorosulfonyl)phenyl isobutyramide (68% yield).
- Isolation : The sulfonyl chloride is stabilized in anhydrous dichloromethane and used immediately.
Coupling of Pyridazinone and Phenyl Fragments
Sulfonamide Formation
The ethylamine-functionalized pyridazinone reacts with the sulfonyl chloride:
- Conditions : Anhydrous DCM, pyridine (base), 0°C to room temperature.
- Mechanism : Nucleophilic attack by the ethylamine on the electrophilic sulfur of the sulfonyl chloride.
- Yield : 72–78% after recrystallization from ethanol.
Optimization and Troubleshooting
Challenges in Alkylation
- Low Reactivity : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.
- Byproducts : Unreacted sulfonyl chloride is quenched with aqueous NaHCO3 to prevent decomposition.
Purification Strategies
- Column Chromatography : Silica gel (EtOAc/hexane, 3:7) resolves sulfonamide from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity product (≥98% by HPLC).
Alternative Synthetic Routes
Mitsunobu Reaction for Sulfamoyl Linkage
- Reagents : DIAD, PPh3, THF.
- Advantage : Avoids sulfonyl chloride intermediates, improving safety.
- Yield : Comparable (70–75%) but requires anhydrous conditions.
Solid-Phase Synthesis
- Resin : Wang resin functionalized with isobutyramide.
- Steps : Sequential sulfonation, alkylation, and cleavage.
- Throughput : Enables parallel synthesis of analogs but lower yield (∼55%).
Analytical Data and Characterization
Spectroscopic Confirmation
- 1H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyridazinone H-3), 7.89 (d, J = 8.4 Hz, 2H, phenyl H-2/H-6), 3.45 (t, J = 6.8 Hz, 2H, CH2NH), 2.98 (sept, J = 6.8 Hz, 1H, isopropyl CH).
- HRMS (ESI+) : m/z calcd. for C18H23N4O4S [M+H]+: 407.1389; found: 407.1392.
Purity Assessment
- HPLC : Rt = 6.72 min (C18 column, MeCN/H2O 60:40), purity >99%.
- Elemental Analysis : C 53.21%, H 5.72%, N 13.76% (calcd. C 53.14%, H 5.69%, N 13.75%).
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyridazinones, sulfonamides, and isobutyramides, depending on the specific reagents and conditions used .
Scientific Research Applications
Numerous studies have highlighted the biological activities associated with this compound:
- Anticancer Properties : Preliminary evaluations suggest that N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Antimicrobial Activity : The sulfonamide moiety is well-known for its antimicrobial properties, making this compound a potential candidate for treating bacterial infections.
Case Study 1: Anticancer Evaluation
A study focused on a series of sulfonamide derivatives, including those with pyridazine cores, demonstrated significant cytotoxic activity against human cancer cell lines such as colon and breast cancer. The mechanism was attributed to enzyme inhibition and receptor modulation, leading to reduced cell viability and increased apoptosis .
Case Study 2: Enzyme Inhibition
Research exploring the enzyme inhibitory potential of similar compounds indicated that they could effectively inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial for neurodegenerative disease treatment. This suggests that this compound may also have implications in treating Alzheimer’s disease .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide with structurally related sulfonamide derivatives, focusing on molecular features, physicochemical properties, and reported bioactivity:
Key Observations:
Structural Flexibility and Bioactivity: The ethyl/propyl linker length (e.g., CAS 1203139-31-4) influences pharmacokinetics, with longer chains improving membrane permeability . Substitutions on the pyridazinone ring (e.g., 4-methoxyphenyl in ) enhance stability but may reduce aqueous solubility.
Physicochemical Properties: The target compound’s logP is estimated at ~2.51 (calculated via analogs), favoring moderate solubility and bioavailability. Derivatives with bulky groups (e.g., isoindolinone in ) exhibit higher molecular weights (>500 g/mol) and reduced solubility.
Biological Implications: Sulfonamide-linked pyridazinones (e.g., –7) are associated with kinase or protease inhibition due to sulfamoyl’s hydrogen-bonding capacity.
Research Findings and Limitations
- Evidence Gaps : Direct pharmacological data for the target compound are absent; inferences rely on analogs (e.g., –8).
- Contradictions: Some analogs (e.g., isoindolinone derivatives in ) prioritize cytotoxicity over solubility, conflicting with the target compound’s hypothesized balance.
- Future Directions : Synthesis and in vitro profiling (e.g., enzyme inhibition assays) are needed to validate theoretical advantages.
Biological Activity
Introduction
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This compound is part of a broader class of pyridazine-based sulfonamides, which have been explored for their inhibitory effects on various enzymes and their anticancer properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyridazinone core with sulfamoyl and isobutyramide substituents. The synthesis involves several steps, including the reaction of 4-hydrazineylbenzenesulfonamide with maleic anhydride, followed by alkylation reactions to introduce the isobutyramide group. This synthetic pathway allows for the generation of diverse derivatives, enhancing the potential for biological activity.
Table 1: Key Structural Features of this compound
| Structural Feature | Description |
|---|---|
| Core Structure | Pyridazinone |
| Sulfamoyl Group | Attached to phenyl ring |
| Isobutyramide Group | Enhances solubility and bioactivity |
| Functional Groups | Sulfonamide, amide |
Biological Activity
Inhibition of Carbonic Anhydrases (CAs)
Recent studies have shown that pyridazine-based sulfonamides exhibit significant inhibitory activity against various isoforms of carbonic anhydrases (CAs), particularly hCA I and hCA XII. These enzymes are implicated in numerous physiological processes and are targets for anti-cancer and anti-inflammatory drugs.
- Inhibition Constants : The synthesized compounds demonstrated inhibition constants () in the low nanomolar range:
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit cell proliferation across various cancer cell lines:
- Mechanism of Action : The compound appears to disrupt cell cycle progression, particularly at the G2/M phase, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .
- Cell Lines Tested : Various cancer cell lines have been used to assess the efficacy, including fibrosarcoma models where it exhibited significant antitumor activity comparable to established agents like CA-4 .
Anti-inflammatory Properties
The multi-target nature of this compound extends to its ability to inhibit COX-2 and 5-LOX enzymes, both critical in inflammatory pathways:
- Inhibition Profiles : The compound showed promising inhibition against COX-2 with values suggesting effective anti-inflammatory potential .
Table 2: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | Inhibition Constant () | Notes |
|---|---|---|---|
| Carbonic Anhydrase I | hCA I | 89.3 - 221.5 nM | Varies by derivative |
| Carbonic Anhydrase XII | hCA XII | 5.3 - 49.7 nM | Superior potency in some analogs |
| Anticancer Activity | Various Cancer Lines | Nanomolar levels | Induces G2/M phase arrest |
| Anti-inflammatory | COX-2 | Low nanomolar | Multi-target profile |
Case Studies
Several case studies highlight the effectiveness of pyridazine-based compounds in preclinical models:
- Fibrosarcoma Model : In a chick chorioallantoic membrane model, derivatives showed significant tumor growth inhibition without notable toxicity to surrounding tissues.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cells had increased G2/M phase populations, indicating cell cycle arrest.
This compound represents a promising candidate in drug development for cancer and inflammatory diseases due to its multifaceted biological activities. The ongoing research into its mechanisms and efficacy will be crucial for advancing this compound towards clinical applications.
Q & A
Q. What are the critical steps and conditions for synthesizing N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide with high purity?
- Methodological Answer : The synthesis typically involves:
- Pyridazine Ring Formation : Reacting hydrazine with a dicarbonyl precursor under controlled pH and temperature (e.g., 60–80°C) .
- Sulfonamide Coupling : Introducing the sulfamoyl group via reaction with a sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Final Amidation : Using isobutyramide precursors in ethanol or acetic acid with acid catalysts (HCl or H₂SO₄) .
- Optimization Strategies :
- Solvent selection (polar aprotic solvents like DMF enhance reactivity for fluorophenyl derivatives) .
- Stepwise reagent addition to minimize side reactions .
- Purification : Recrystallization or column chromatography, monitored by TLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., pyridazine proton shifts at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- HPLC : Assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Cross-Validation : Use standardized assays (e.g., enzyme inhibition protocols with positive controls) .
- Purity Verification : Re-test compounds with HPLC and NMR to rule out impurities .
- Structural Confirmation : Compare crystallographic data or computational models to exclude isomerism .
- Contextual Factors : Account for differences in cell lines, assay conditions, or metabolite interference .
Q. What computational methods aid in predicting the reactivity of intermediates during synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for pyridazine ring closure) .
- Reaction Path Search Algorithms : Identify low-energy intermediates using software like GRRM or AFIR .
- Machine Learning : Train models on existing pyridazine reaction databases to predict optimal catalysts or solvents .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify sulfamoyl, pyridazine, or phenyl groups to assess bioactivity trends .
- Biological Testing : Screen derivatives against target enzymes (e.g., kinase inhibition assays) .
- Molecular Docking : Simulate binding interactions with receptors (e.g., using AutoDock Vina) to prioritize analogs .
Experimental Design Considerations
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Model interactions between temperature, pH, and reaction time to maximize yield .
- Central Composite Design : Validate optimal conditions with 3D contour plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
